2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a benzothiazole ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-3-22(18-20-15-5-4-14(2)12-16(15)26-18)17(23)13-21-8-6-19(7-9-21)24-10-11-25-19/h4-5,12H,3,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXCJXAJWMPSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)CN3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by acetylation to introduce the acetamide group . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in the context of tuberculosis treatment, the compound inhibits the enzyme DprE1, which is essential for the synthesis of the bacterial cell wall . By blocking this enzyme, the compound prevents the bacteria from growing and multiplying, ultimately leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-trifluoromethyl-4H-1,3-benzothiazin-4-one:
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylethyl phenyl ether hydrochloride: Another compound with a spirocyclic framework, used in early discovery research.
Uniqueness
What sets 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit DprE1 makes it particularly valuable in the treatment of tuberculosis, distinguishing it from other compounds with similar structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
